molecular formula C44H90 B166393 Tetratetracontane CAS No. 7098-22-8

Tetratetracontane

Cat. No.: B166393
CAS No.: 7098-22-8
M. Wt: 619.2 g/mol
InChI Key: KMXFZRSJMDYPPG-UHFFFAOYSA-N
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Description

Tetratetracontane, also known as n-tetratetracontane, is a long-chain hydrocarbon with the molecular formula C44H90. It belongs to the class of alkanes, which are saturated hydrocarbons consisting entirely of single bonds between carbon atoms. This compound is a solid at room temperature and is characterized by its high molecular weight and long carbon chain.

Scientific Research Applications

Tetratetracontane has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: It is used as a reference standard in gas chromatography for the analysis of long-chain hydrocarbons.

    Biology: this compound is studied for its role in the formation of biological membranes and its interactions with other biomolecules.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its hydrophobic nature and ability to form stable complexes with certain drugs.

    Industry: this compound is used as a lubricant and a component in the production of paraffin waxes and other long-chain hydrocarbon products.

Safety and Hazards

When handling Tetratetracontane, one should avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

Tetratetracontane is a long-chain alkane consisting of an unbranched chain of 44 carbon atoms It has been used in the field of materials science and electronics, specifically in the passivation layer in copper-phthalocyanine field-effect transistors to improve the charge carrier mobility .

Mode of Action

As a long-chain alkane, this compound primarily interacts with its environment through van der Waals forces. It can form a layer on surfaces, which can modify the properties of the surface. For example, it has been used to modify the quasi two-dimensional surface electron system on Au(111), which was investigated by angle-resolved photoemission spectroscopy .

Pharmacokinetics

The pharmacokinetics of this compound are not well-studied, as it is not typically used as a drug or therapeutic agent. As a long-chain alkane, it is likely to have low solubility in water and high solubility in organic solvents. This could affect its absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to low bioavailability .

Result of Action

The primary effects of this compound are due to its physical properties rather than specific interactions with biological molecules. For example, it can modify the properties of surfaces, as seen in its use in electronics

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and the presence of other substances. For example, its ability to form a layer on a surface can be affected by the temperature, as well as the presence of other substances on the surface . .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetratetracontane can be synthesized through the catalytic hydrogenation of long-chain alkenes or alkynes. The process involves the addition of hydrogen (H2) in the presence of a metal catalyst such as palladium, platinum, or nickel. The reaction is typically carried out under high pressure and temperature to ensure complete hydrogenation.

Industrial Production Methods: In an industrial setting, this compound can be produced through the Fischer-Tropsch synthesis, a process that converts carbon monoxide (CO) and hydrogen (H2) into hydrocarbons. This method involves the use of a metal catalyst, usually iron or cobalt, and operates at high temperatures (150-300°C) and pressures (10-40 bar). The resulting mixture of hydrocarbons is then separated and purified to obtain this compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form alcohols, aldehydes, and carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Although this compound is already a fully saturated hydrocarbon, it can be reduced to smaller alkanes through cracking processes.

    Substitution: this compound can participate in halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine) in the presence of ultraviolet light or a halogen carrier.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

    Reduction: High temperatures and pressures in the presence of a metal catalyst.

    Substitution: Halogens (chlorine or bromine) and ultraviolet light or a halogen carrier.

Major Products Formed:

    Oxidation: Alcohols, aldehydes, and carboxylic acids.

    Reduction: Smaller alkanes.

    Substitution: Halogenated alkanes.

Comparison with Similar Compounds

Tetratetracontane can be compared with other long-chain alkanes such as:

  • Hexatriacontane (C36H74)
  • Octatriacontane (C38H78)
  • Dotetracontane (C42H86)

Uniqueness: this compound is unique due to its specific chain length, which imparts distinct physical and chemical properties. Its high molecular weight and long carbon chain make it particularly useful in applications requiring stable, non-volatile hydrocarbons.

Properties

IUPAC Name

tetratetracontane
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InChI

InChI=1S/C44H90/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-44H2,1-2H3
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InChI Key

KMXFZRSJMDYPPG-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C44H90
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DSSTOX Substance ID

DTXSID5058640
Record name Tetratetracontane
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Molecular Weight

619.2 g/mol
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Physical Description

Light yellow powder; [Sigma-Aldrich MSDS]
Record name Tetratetracontane
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CAS No.

7098-22-8
Record name Tetratetracontane
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Q & A

Q1: What is the molecular formula and weight of tetratetracontane?

A1: this compound has the molecular formula C44H90 and a molecular weight of 619.23 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Common spectroscopic techniques include: * Infrared Spectroscopy (IR): Provides information about the types of chemical bonds present, particularly sensitive to vibrations of methyl (CH3) and methylene (CH2) groups. This helps identify different crystal phases and characterize disorder in alkyl chains. [, ]* X-ray Diffraction (XRD): Used to identify the crystal structure and study transitions between different phases of this compound. [, , ]* Gas Chromatography-Mass Spectrometry (GC-MS): Used to identify and quantify this compound in mixtures, especially in natural product extracts. [, , , , , , ]* Near Edge X-ray Absorption Fine Structure (NEXAFS): Can be used to study the electronic structure of this compound, particularly at interfaces with other materials like metals. []* Ultraviolet Photoemission Spectroscopy (UPS): Provides information about the electronic structure, including occupied molecular orbitals and band structure, of this compound, especially in thin films. [, , ]

Q3: How does the morphology of this compound thin films affect its performance in organic field-effect transistors (OFETs)?

A3: The surface morphology of this compound films significantly influences the performance of OFETs. Highly crystalline this compound films act as effective passivation layers, reducing trap density at the semiconductor/dielectric interface and leading to enhanced charge carrier mobility and device stability. [, , , ]

Q4: What happens to this compound when heated in air, and how does this compare to polyethylene?

A4: When heated in air, this compound undergoes thermooxidative degradation, similar to polyethylene. This process involves both molecular-diminishing and enlargement reactions, with the balance shifting towards enlargement at higher temperatures due to the increasing importance of "peroxide curing". []

Q5: Can this compound undergo phase transitions?

A5: Yes, this compound exhibits several solid-solid phase transitions as a function of temperature. These transitions involve changes in the arrangement and packing of molecules within the crystal lattice. [, , , ]

Q6: What are some applications of this compound in organic electronics?

A6: * Passivation Layer in OFETs: this compound acts as a passivation layer on dielectric surfaces, reducing trap states and improving charge carrier mobility and device stability. [, , , ]* Gate Dielectric in OFETs: Its insulating properties make it suitable as a gate dielectric in OFETs. []* Tunneling Layer in Nonvolatile Memories: It can serve as a tunneling layer in organic nonvolatile memories based on floating-gate OFETs. []

Q7: How is this compound used in studies of molecular self-assembly?

A7: this compound is used as a model system to study self-assembly on surfaces, particularly on graphite and graphene. Its well-defined molecular structure and ability to form ordered monolayers make it suitable for investigating the influence of factors like substrate interactions, solvent effects, and molecular structure on self-assembly processes. [, ]

Q8: Is this compound found in nature, and if so, what are some of its biological activities?

A8: Yes, this compound is found as a constituent in the essential oils and extracts of various plants [, , , , , , , , , , , , , , ]. Its presence has been linked to various biological activities including antifungal [, ], antibacterial [, ], and antioxidant properties [, ].

Q9: Have there been any computational studies on this compound?

A9: While computational studies specifically focusing on this compound's activity are limited in the provided papers, computational chemistry has been used to simulate polyethylene crystal structures and their conformational changes with temperature, providing insights relevant to understanding similar behavior in this compound. [] Density Functional Theory (DFT) calculations were also used to optimize the structure of thiophene-flanked diazaisoindigo derivatives and study the influence of molecular planarity on their electronic properties, a concept that could be extended to understand the behavior of other organic semiconductors, including those interacting with this compound. []

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